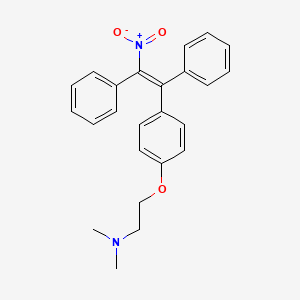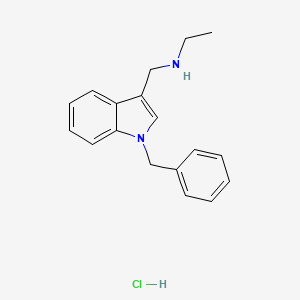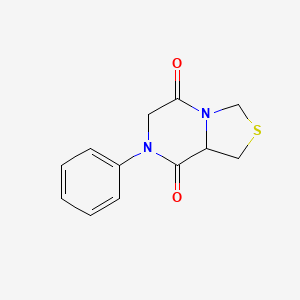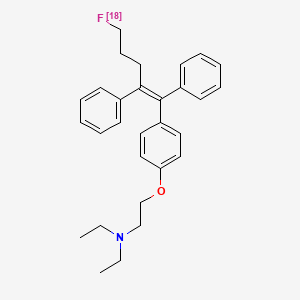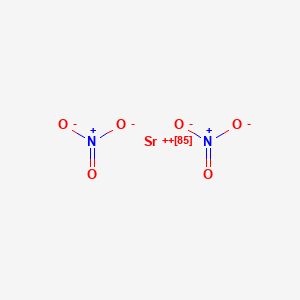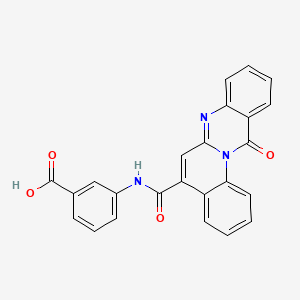
Carbonothioic dihydrazide, N''-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a carbonothioic dihydrazide core, substituted with methoxy, nitro, and pyridinyl groups, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Carbonothioic Dihydrazide Core: This step involves the reaction of hydrazine derivatives with carbon disulfide under controlled conditions.
Substitution Reactions: Introduction of the methoxy, nitro, and pyridinyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Condensation Reactions: Formation of the final compound through condensation reactions involving the intermediate products.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the compound’s structure and functional groups, which may influence its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazides: Compounds with similar core structures but different substituents.
Hydrazones: Compounds with similar hydrazide functional groups.
Pyridine Derivatives: Compounds containing pyridinyl groups with varying substituents.
Uniqueness
Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
127142-09-0 |
|---|---|
Molecular Formula |
C16H17N7O3S2 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H17N7O3S2/c1-10(12-5-3-4-8-17-12)19-21-16(28)22-20-15(27)18-13-9-11(23(24)25)6-7-14(13)26-2/h3-9H,1-2H3,(H2,18,20,27)(H2,21,22,28) |
InChI Key |
RFOHVRJZNNKHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
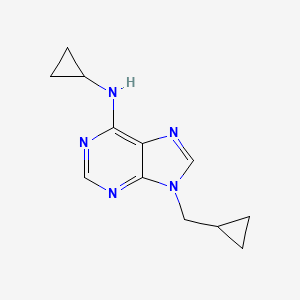
![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

